molecular formula C8H12O3 B14247375 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid CAS No. 419565-47-2

2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid

Cat. No.: B14247375
CAS No.: 419565-47-2
M. Wt: 156.18 g/mol
InChI Key: HKHODUZAQNLSFN-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the oxepine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • Indole derivatives

Uniqueness

2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is unique due to its oxepine ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

419565-47-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-6-4-2-3-5-7(11-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

HKHODUZAQNLSFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C(O1)C(=O)O

Origin of Product

United States

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